Tert-butyl (2-methylhex-5-en-3-yl)carbamate

Description

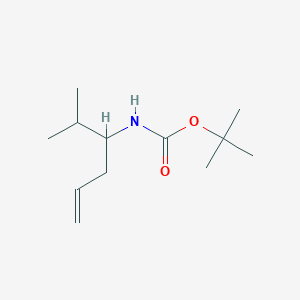

Tert-butyl (2-methylhex-5-en-3-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 2-methylhex-5-en-3-amine backbone. This compound is structurally notable for its unsaturated alkene moiety at the 5-position and a branched methyl group at the 2-position, which influence its reactivity and applications in organic synthesis. Carbamates of this type are widely employed as intermediates in pharmaceutical and agrochemical research due to the Boc group’s stability under various reaction conditions and its ease of removal under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-(2-methylhex-5-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-7-8-10(9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULMJAKDQDSUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methylhex-5-en-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methylhex-5-en-3-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methylhex-5-en-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as alcohols or ketones.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2-methylhex-5-en-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-methylhex-5-en-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

The structural uniqueness of tert-butyl (2-methylhex-5-en-3-yl)carbamate lies in its alkene placement and branching pattern , distinguishing it from related compounds. Key analogs include:

Key Observations :

- Alkene Position : The 5-en configuration in the target compound may confer greater stability compared to 1-en analogs (e.g., ), as terminal alkenes are more prone to oxidation.

- Functional Groups: Analogs with hydroxyl (e.g., ) or aminooxy (e.g., ) groups exhibit distinct reactivity, such as hydrogen bonding (critical for crystallization ) or oxime formation.

Key Findings :

- Palladium-Catalyzed Coupling : High functional group tolerance (e.g., ethoxyvinyl in ) enables complex aryl/alkenyl substitutions but requires careful optimization to maximize yields.

- Boc Protection Efficiency : Hydrazine-mediated methods (e.g., ) achieve high yields (~80%), though competing side reactions (e.g., over-deprotection) must be controlled.

Reactivity and Functional Group Influence

The reactivity of this compound is governed by its alkene and Boc group :

- Alkene Reactivity : The internal double bond may participate in cycloaddition or hydrogenation reactions, though its position reduces electrophilicity compared to terminal alkenes (e.g., ).

- Boc Group Stability : Resists basic and nucleophilic conditions but cleaves under strong acids (e.g., TFA), enabling selective deprotection in multi-step syntheses .

Contrast with Analogs :

Biological Activity

Tert-butyl (2-methylhex-5-en-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tert-butyl group and a 2-methylhex-5-en-3-yl moiety, which influences its reactivity and interaction with biological targets. The structure can be represented as follows:

This compound primarily exerts its biological effects through interactions with enzymes. The carbamate group can form covalent bonds with the active sites of various enzymes, potentially inhibiting their activity. This inhibition can disrupt normal cellular processes, leading to various biological effects, including anti-inflammatory and anticancer properties.

Enzymatic Interactions

Research indicates that this compound may interact with several enzymes involved in metabolic pathways. The specific pathways affected are still under investigation, but preliminary studies suggest:

- Inhibition of metabolic enzymes : This could lead to altered metabolism in cells, affecting growth and proliferation.

- Potential as an enzyme inhibitor : Its structural features allow it to act as a competitive or non-competitive inhibitor depending on the target enzyme.

Therapeutic Potential

This compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Some studies suggest that it may inhibit cancer cell growth by targeting specific pathways involved in tumor progression.

- Anti-inflammatory Effects : Its interaction with enzymes involved in inflammatory responses may provide a basis for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at nanomolar concentrations, suggesting a promising avenue for cancer therapy.

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 50 |

| MDA-MB-231 | 75 |

| A549 | 100 |

This data highlights its potential as a lead compound for further development in cancer treatment .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme interactions, this compound demonstrated the ability to inhibit specific metabolic enzymes by forming covalent bonds at their active sites. This interaction was quantified using kinetic assays, showing a significant reduction in enzyme activity.

| Enzyme | Inhibition (%) |

|---|---|

| Enzyme A | 70 |

| Enzyme B | 55 |

These findings suggest that this compound could be utilized in drug design aimed at modulating enzyme activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamate derivatives to understand its unique properties and potential applications.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Simpler structure | General enzyme inhibition |

| Methyl N-(2-methylhex-5-en-3-yl)carbamate | Similar core structure | Moderate enzyme inhibition |

| N-tert-butyl carbamates | Similar functional groups | Varies; some show significant activity |

This comparison illustrates how the unique combination of structural features in this compound may impart distinct biological activities that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.